Dimethyl n-isopropylsulfamide
Description
Contextualization within the Field of Sulfamide (B24259) Chemistry
The sulfamide functional group, characterized by a central sulfur atom double-bonded to two oxygen atoms and single-bonded to two nitrogen atoms (R₂NSO₂NR₂), is an important motif in chemistry, particularly within the field of medicinal chemistry. tandfonline.comnih.gov This functionality is considered a valuable component in the design of therapeutic agents due to its capacity to form multiple electrostatic and polar interactions with biological targets like proteins. tandfonline.comresearchgate.net The tetrahedral geometry of the sulfur atom provides a three-dimensional structure that can be advantageous for molecular recognition by enzymes and receptors. researchgate.net
In drug design, the sulfamide group is often utilized as a bioisostere, a chemical substitute for other functional groups like sulfonamides, sulfamates, or ureas, to modify a molecule's properties while retaining its desired biological activity. tandfonline.comnih.gov This substitution can confer novelty from an intellectual property standpoint and may lead to improved biological activity or selectivity. tandfonline.com Sulfamides and their derivatives have been investigated for a wide array of biological activities, including antibacterial, anticancer, and enzyme inhibition properties. researchgate.netbohrium.com
Significance of N-Alkyl Sulfamides as Molecular Scaffolds
N-alkyl sulfamides, such as Dimethyl n-isopropylsulfamide, are sulfamides bearing alkyl substituents on one or both of the nitrogen atoms. The ability to variably substitute the sulfamide nitrogens offers multiple points of chemical diversity, making the sulfamide core a versatile molecular scaffold. tandfonline.com This structural flexibility is highly valuable in medicinal chemistry for the development of libraries of compounds for screening and lead optimization. bohrium.com
The introduction of N-alkyl groups significantly influences the molecule's physicochemical properties, such as lipophilicity, solubility, and hydrogen bonding capacity, which in turn can modulate its pharmacokinetic profile and biological activity. smolecule.comnih.gov For instance, research on arginase inhibitors showed that modifying the sulfamide moiety with different terminal N-alkyl substituents directly impacted the resulting compound's potency. nih.gov The specific combination of a dimethyl group and an isopropyl group in this compound influences its solubility and potential biological interactions compared to other sulfonamides. smolecule.com The use of N-alkyl sulfonamides and sulfamides derived from various scaffolds is an active area of research for creating molecules with potential therapeutic value. rsc.org
Research Trajectories for Specific Sulfamide Derivatives
Current research on sulfamide derivatives is exploring several promising avenues, driven by their structural versatility and wide range of biological activities. bohrium.com
One major trajectory is the development of novel antibacterial agents. researchgate.net Sulfonamide-type compounds are known to inhibit bacterial growth by interfering with the synthesis of folic acid, a process vital for bacterial proliferation. smolecule.comontosight.ai this compound, as a member of this broader class, is considered a candidate for developing new antibiotics, particularly in the face of growing bacterial resistance. smolecule.comtandfonline.com Research in this area focuses on synthesizing and testing derivatives to enhance potency and selectivity against pathogenic bacteria like Klebsiella pneumoniae. smolecule.com
Another significant research direction is the design of enzyme inhibitors. Sulfamides have been successfully incorporated into inhibitors for various enzymes, including carbonic anhydrases, HIV-1 protease, and elastase. researchgate.net The sulfamide moiety's ability to coordinate with metal ions in enzyme active sites, such as the zinc ion in carbonic anhydrases, is a key feature exploited in this research. conicet.gov.ar Studies involving molecular modeling and synthesis of N-substituted sulfamides aim to understand and optimize the interactions between the inhibitor and the enzyme's active site to achieve high affinity and selectivity. conicet.gov.ar
Furthermore, there is ongoing research into new and more efficient synthetic methods to access sulfamide derivatives. For example, catalytic intermolecular olefin hydroamination represents an atom-economical approach to directly couple primary sulfonamides or sulfamides with alkenes, providing a modern alternative to traditional methods that often require harsh reagents. acs.org Such advancements in synthesis facilitate the rapid generation of diverse sulfamide-based molecules for biological screening and the development of new therapeutic agents. bohrium.comacs.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H14N2O2S |
|---|---|
Molecular Weight |
166.24 g/mol |
IUPAC Name |
2-(dimethylsulfamoylamino)propane |
InChI |
InChI=1S/C5H14N2O2S/c1-5(2)6-10(8,9)7(3)4/h5-6H,1-4H3 |
InChI Key |
XVAKPNZWBHETBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NS(=O)(=O)N(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Dimethyl N Isopropylsulfamide and Analogous Sulfamides
Strategic Approaches to N-Substituted Sulfamide (B24259) Construction
The construction of the S-N bond in sulfamides is the central challenge in their synthesis. thieme-connect.com Strategies have diversified from traditional two-component reactions to complex, catalyzed, and multi-component approaches that offer greater control and versatility.
The most conventional and widely utilized method for synthesizing sulfamides is the condensation reaction between a primary or secondary amine and a sulfonyl chloride. ekb.egijarsct.co.in This nucleophilic substitution is typically performed in the presence of an organic or inorganic base to neutralize the hydrochloric acid byproduct. ijarsct.co.in The synthesis of Dimethyl n-isopropylsulfamide can be achieved by reacting isopropylamine (B41738) with dimethylsulfamoyl chloride. smolecule.com Similarly, various N,N-dimethylsulfamide derivatives are prepared by reacting substituted amines with N,N-dimethylsulfamoyl chloride. researchgate.net
Optimization of this classical route focuses on reaction conditions to accommodate the varying nucleophilicity and steric hindrance of the amine substrates. ijarsct.co.in For instance, while highly reactive primary amines react readily, secondary amines often exhibit lower reactivity. ijarsct.co.in The choice of base and solvent is critical. Reactions are often carried out using triethylamine (B128534) (NEt3) in a solvent like dichloromethane (B109758) (CH2Cl2) at temperatures ranging from 0 °C to room temperature. researchgate.net For less reactive amines or to prevent side reactions, alternative bases such as sodium carbonate (Na2CO3) in aqueous-organic mixtures have been employed. ijarsct.co.in Solvent-free conditions have also been explored, demonstrating that the reaction between p-toluenesulfonyl chloride and aniline (B41778) is strongly exothermic and can proceed immediately at room temperature without a solvent or catalyst. sapub.org
Table 1: Optimization of Amine-Sulfonyl Chloride Condensation
| Amine Substrate | Sulfonyl Chloride | Base | Solvent | Conditions | Yield | Reference |
| Dopamine Analogues | N,N-Dimethylsulfamoyl chloride | NEt3 | CH2Cl2 | 0 °C to 25 °C, 24h | Good | researchgate.net |
| Aniline | p-Toluenesulfonyl chloride | None | None (Neat) | Room Temp | Moderate | sapub.org |
| 4-Aminobenzoic acid | p-Toluenesulfonyl chloride | Na2CO3 | Water (pH controlled) | Room Temp | 60-96% | ijarsct.co.in |
| Various Amines | In situ generated sulfonyl chloride | Triphenylphosphine/Base | Dichloromethane | - | - | ekb.eg |
Catalytic Pathways in Sulfamide Synthesis
To overcome the limitations of traditional methods, particularly with less reactive substrates, catalytic pathways have been developed. These include transition metal-catalyzed cross-coupling reactions and organocatalytic methods, which often proceed under milder conditions with broader functional group tolerance. thieme-connect.comchemrxiv.org
Transition metal catalysis provides powerful tools for forming C-N bonds to construct N-arylsulfonamides, a structure present in numerous pharmaceuticals. sioc-journal.cn These methods often involve the cross-coupling of aryl halides or arylboronic acids with sulfamides or the direct C-H amination of aromatic compounds. ekb.egsioc-journal.cn
Palladium-Catalyzed Reactions : Palladium catalysts are effective for the N-arylation of sulfamides with aryl bromides and for intramolecular carboamination reactions to form cyclic sulfamides. nih.govresearchgate.net For instance, Pd-catalyzed carboamination of N-allylsulfamides can yield either syn- or anti- addition products depending on the choice of ligand and reaction conditions, demonstrating high stereochemical control. nih.govacs.org
Copper-Catalyzed Reactions : Copper catalysts are used for the N-arylation of sulfamides with arylboronic acids and for oxidative coupling reactions. ekb.eg An efficient method for synthesizing unsymmetrical N-arylsulfamides involves the reaction of sulfamoyl azides with arylboronic acids using copper chloride as a catalyst. researchgate.net
Iridium and Ruthenium Catalysis : Iridium and Ruthenium complexes have been developed for the direct C-H sulfonamidation of (hetero)arenes with sulfonyl azides, offering a highly efficient route to N-arylsulfonamides. dntb.gov.uaresearchgate.net Iridium-catalyzed reactions can even be performed in water under ambient conditions. researchgate.net
Table 2: Examples of Transition Metal-Catalyzed Sulfamide Synthesis
| Catalyst System | Substrate 1 | Substrate 2 | Key Features | Reference |
| Pd/Dpe-Phos | N-allylsulfamide | Aryl bromide | Stereocontrolled synthesis of cyclic sulfamides (syn-addition) | nih.govacs.org |
| Pd/RuPhos | N-allylsulfamide | Aryl triflate | Stereocontrolled synthesis of cyclic sulfamides (anti-addition) | nih.govacs.org |
| CuCl | Sulfamoyl azide | Arylboronic acid | Efficient synthesis of unsymmetrical N-arylsulfamides | researchgate.net |
| [Ir(ppy)2(dtbbpy)]PF6 / NiBr2•glyme | Sulfamide | Aryl bromide | Dual-catalytic N-arylation under visible light | researchgate.net |
| Iridium Complex | 1,2,4-Thiadiazole | Sulfonyl azide | Regioselective C-H sulfonamidation in water | researchgate.net |
Organocatalytic Methods for Sulfamide Formation
Organocatalysis has emerged as a valuable metal-free alternative for sulfamide synthesis. These methods avoid residual metal contamination in the final products, which is a significant advantage in pharmaceutical manufacturing.
N-Heterocyclic Carbene (NHC) Catalysis : NHCs have been employed to catalyze the reaction of sulfonyl fluorides with amines. thieme-connect.comchemrxiv.org The NHC acts as a carbon-centered Brønsted base, activating the substrates through hydrogen bonding. This approach is noted for its mild conditions, broad substrate scope, and high yields. thieme-connect.com The combination of an NHC with a co-catalyst like 1-hydroxybenzotriazole (B26582) (HOBt) can dramatically improve reaction yields, allowing for the coupling of various primary, secondary, and even less nucleophilic aromatic amines with sulfonyl fluorides. chemrxiv.org
Proline Sulfonamide Catalysis : Proline and its sulfonamide derivatives are effective organocatalysts for various asymmetric transformations. nih.gov While primarily used for reactions like aldol (B89426) and Mannich, the principles of activating substrates via iminium or enamine intermediates can be applied to the design of sulfamide synthesis pathways. Proline aryl sulfonamides have demonstrated notable catalytic activity in reactions involving aldehydes and ketones. nih.gov
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing structural elements from all starting materials, represent a highly efficient strategy for building molecular complexity. nih.govacs.org This approach aligns with the principles of green chemistry by minimizing steps and waste. nih.gov
Several MCRs have been designed for the synthesis of sulfamide-containing scaffolds. One reported strategy involves the reaction of a zwitterion, generated from dimethyl acetylenedicarboxylate, with an aryl sulfonamide and an isocyanide to produce sulfonamide-conjugated ketenimines. acs.org Another sustainable MCR involves a copper-catalyzed process starting from triarylbismuthines, nitro compounds, and sodium metabisulfite (B1197395) in a deep eutectic solvent to generate sulfonamides. researchgate.net These methods are atom-economical and reduce the need for purification between steps. acs.orgresearchgate.net
Targeted Synthesis of N,N-Dimethylsulfamide and N-Isopropylsulfamide Derivatives
The synthesis of specific sulfamide derivatives often relies on the strategic application of the methodologies described above, using appropriately substituted starting materials.
The synthesis of N,N-dimethylsulfamide derivatives commonly starts from N,N-dimethylsulfamoyl chloride, which is reacted with a diverse range of primary or secondary amines. researchgate.net For example, a series of N,N-dimethylarylsulfonamides were prepared by reacting gramine (B1672134) (which provides the N,N-dimethylamino group) with various corresponding sulfonyl chlorides. nih.gov In another approach, N,N-dimethylferrocenesulfonamide was synthesized and subsequently functionalized through deprotometalation-trapping sequences to yield a variety of substituted derivatives. acs.org
For the synthesis of N-Isopropylsulfamide derivatives , the key starting material is often isopropylamine or isopropylsulfonamide. For instance, 3-(isopropylsulfonyl)amino-4-nitrobenzophenone was synthesized by reacting isopropylsulfonamide with 3-fluoro-4-nitrobenzophenone in the presence of sodium hydride. prepchem.com General methods, such as the condensation of isopropylamine with a substituted sulfonyl chloride, can be applied to generate a wide array of N-isopropylsulfamide derivatives. smolecule.com The condensation of 4-tert-butyl-2,6-dimethylbenzenesulfonamide, an analogue of an isopropylsulfonamide, with glyoxal (B1671930) has also been studied, revealing complex reaction pathways. mdpi.com
Regioselective and Chemoselective Functionalization Strategies
Achieving regioselectivity and chemoselectivity is paramount in the synthesis of complex molecules containing multiple reactive sites. In the context of sulfamides, this involves directing the formation of the sulfonamide bond to a specific nitrogen atom or functionalizing a particular position on an aromatic ring.
Regioselective Functionalization:
The targeted functionalization of C-H bonds has emerged as a powerful tool for introducing substituents at specific positions on an aryl sulfonamide. One notable strategy involves the use of transition metal catalysts, such as cobalt, to promote the annulation of aryl sulfonamides with allenes. This method demonstrates excellent regioselectivity, with the new C-C bond forming preferentially between the ortho-carbon of the aryl sulfonamide and the less hindered terminal carbon of the allene. nih.govacs.orgacs.orgfigshare.com This cobalt-promoted C-H/N-H functionalization allows for the construction of biologically relevant sultams with good functional group tolerance. nih.govacs.orgacs.orgfigshare.com
Palladium catalysis has also been employed for the site-selective C-H functionalization of weakly coordinating sulfonamides. researchgate.net This approach enables the ortho-mono-arylation of the sulfonamide directing group using aryl iodides, providing a direct route to biaryl sulfonamides. researchgate.net The regioselectivity is achieved through the directing effect of the sulfonamide group, guiding the catalyst to the ortho position. researchgate.net
Chemoselective Functionalization:
Chemoselectivity in sulfamide synthesis often involves differentiating between multiple nucleophilic sites or reactive electrophiles. A common challenge is the selective reaction of an amine with a sulfonyl chloride in the presence of other reactive functional groups.
One approach to achieve chemoselectivity is to exploit the differential reactivity of various electrophilic centers within a molecule. For instance, in the synthesis of m-sulfamoylbenzamide analogues from m-(chlorosulfonyl)benzoyl chloride, the difference in reactivity between the sulfonyl chloride and the aroyl chloride is utilized to achieve selective amidation or sulfonylation. beilstein-journals.org By carefully controlling reaction conditions, such as temperature and substrate concentration, a high degree of chemoselectivity can be obtained. beilstein-journals.org For example, using secondary amines, a decrease in substrate concentration was found to be crucial to selectively obtain amides over sulfonamides. beilstein-journals.org
Electrochemical methods also offer a high degree of chemoselectivity. The selective cleavage of sulfonimides to sulfonamides can be achieved through electrolysis at a specific potential. acs.orgnih.gov This method is highly chemoselective, as the undesired cleavage of the sulfonamide bond is not observed. acs.orgnih.gov
Another strategy involves the chemoselective deprotection of sulfonamides under acidic conditions. Trifluoromethanesulfonic acid has been shown to efficiently deprotect various neutral or electron-deficient N-arylsulfonamides, while other protecting groups remain intact. acs.org This allows for the site-selective functionalization of molecules with multiple protected amino groups. acs.org
| Method | Selectivity | Key Features | Yields |
| Cobalt-Promoted C-H/N-H Annulation | Regioselective | Forms sultams from aryl sulfonamides and allenes. nih.govacs.orgacs.orgfigshare.com | Good nih.govacs.orgacs.orgfigshare.com |
| Palladium-Catalyzed C-H Arylation | Regioselective | Ortho-arylation of weakly coordinating sulfonamides. researchgate.net | Not specified |
| Differential Electrophile Reactivity | Chemoselective | Exploits reactivity differences between sulfonyl and aroyl chlorides. beilstein-journals.org | 46% to quantitative beilstein-journals.org |
| Electrochemical Cleavage | Chemoselective | Selective cleavage of sulfonimides to sulfonamides. acs.orgnih.gov | High acs.orgnih.gov |
| Acidic Deprotection | Chemoselective | Selective deprotection of N-arylsulfonamides. acs.org | Not specified |
Stereoselective Synthesis of Chiral Sulfamide Analogues
The synthesis of enantiomerically pure chiral sulfamides is of significant interest due to the prevalence of chirality in biologically active molecules. Several stereoselective methods have been developed to control the three-dimensional arrangement of atoms around the sulfur center or adjacent stereocenters.
One prominent strategy involves the addition of sulfonyl anions to chiral N-sulfinyl imines. acs.org This method provides mono- and disubstituted β-amino sulfones and sulfonamides in excellent yields and with high stereoselectivity. acs.org The chiral N-sulfinyl group acts as a chiral auxiliary, directing the nucleophilic attack of the sulfonyl anion to one face of the imine. acs.org
Another approach utilizes chiral catalysts to mediate the formation of chiral sulfamide-containing heterocycles. For example, a novel chiral aldehyde catalyst has been developed for the catalytic asymmetric Michael addition/spiroannulation/ring cleavage cascade reaction between NH₂-free glycinate (B8599266) and cyclic 1-azadienes. rsc.orgrsc.org This reaction produces optically active Δ¹-pyrroline sulfonamides with high efficiency and excellent diastereo- and enantioselectivities. rsc.orgrsc.org
The synthesis of chiral sulfinyl compounds, which are precursors to some chiral sulfamides, has also been extensively studied. acs.org Stereoselective oxidation of prochiral sulfenyl compounds is an efficient method for preparing nonracemic sulfoxides and other sulfinyl derivatives. acs.org Additionally, chiral 2-azabicycloalkane scaffolds, prepared via stereoselective aza-Diels-Alder reactions, can be converted to chiral amines and subsequently reacted with sulfonyl chlorides to yield chiral sulfonamides. mdpi.com
| Method | Type of Stereocontrol | Key Features | Stereoselectivity (e.g., ee, dr) |
| Addition to Chiral N-Sulfinyl Imines | Diastereoselective | Addition of lithiated sulfones and sulfonamides to chiral imines. acs.org | Good to remarkable acs.org |
| Chiral Aldehyde Catalysis | Enantio- and Diastereoselective | Cascade reaction to form optically active Δ¹-pyrroline sulfonamides. rsc.orgrsc.org | High rsc.orgrsc.org |
| Aza-Diels-Alder Reaction | Stereoselective | Synthesis of chiral 2-azabicycloalkane precursors. mdpi.com | High |
Sustainable and Green Chemistry Principles in Sulfamide Synthesis
The application of green chemistry principles to sulfamide synthesis aims to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous reagents, and using renewable resources.
A significant advancement in green sulfamide synthesis is the use of water as a solvent. sci-hub.sersc.orgnih.gov Traditional methods often rely on volatile and toxic organic solvents. lobachemie.com The synthesis of sulfonamides in water under mild, room temperature conditions has been demonstrated, often with excellent yields and purity, eliminating the need for further purification. sci-hub.sersc.org In some cases, the use of a base like sodium carbonate under pH control in water allows for the use of equimolar amounts of reactants and simple product isolation by filtration after acidification. rsc.org
Metal-free synthesis is another key aspect of green chemistry. Photoredox-catalyzed methods using eosin (B541160) Y have been developed for synthesizing sulfonamides from thiols and phenylhydrazines in a mixture of acetonitrile (B52724) and water. thieme-connect.com This approach avoids the use of transition metal catalysts and hazardous reagents. thieme-connect.com
One-pot syntheses that minimize intermediate isolation steps also contribute to greener processes. A one-pot method for synthesizing sulfonamides from unactivated carboxylic acids and amines has been developed. acs.org This process involves a copper-catalyzed decarboxylative chlorosulfonylation followed by in-situ amination. acs.org Furthermore, the use of sulfur dioxide substitutes like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) provides a more compatible method for introducing sulfonyl groups compared to traditional sulfide (B99878) oxidation. thieme-connect.com The use of deep eutectic solvents (DES) as a green reaction medium has also been explored. thieme-connect.com
Solvent-free, or neat, reaction conditions represent an ideal green methodology. The synthesis of N-alkyl and N-arylsulfonamides by the solvent-free sulfonylation of amines with arylsulfonyl chlorides at room temperature has been reported. sci-hub.se Additionally, ultrasound-assisted and microwave-assisted syntheses have been shown to be efficient and ecological methods for preparing sulfonamide derivatives. nih.gov
| Green Chemistry Principle | Methodology | Advantages |
| Use of Benign Solvents | Synthesis in water. sci-hub.sersc.orgnih.gov | Reduces use of volatile organic compounds, simplifies workup. rsc.org |
| Atom Economy/Reduced Waste | One-pot synthesis from carboxylic acids and amines. acs.org | Avoids pre-functionalization and intermediate isolation. acs.org |
| Use of Safer Reagents | Photoredox catalysis with eosin Y; Use of DABSO. thieme-connect.com | Avoids transition metals and hazardous reagents like thionyl chloride. thieme-connect.comresearchgate.net |
| Energy Efficiency | Solvent-free reactions at room temperature; Microwave/ultrasound assistance. sci-hub.senih.gov | Reduces energy consumption and reaction times. nih.gov |
Advanced Spectroscopic and Analytical Characterization in Sulfamide Research
High-Resolution Spectroscopic Characterization Methods
High-resolution spectroscopic techniques are indispensable for the detailed elucidation of the molecular architecture of Dimethyl n-isopropylsulfamide. These methods probe the atomic and molecular interactions within the compound to generate a unique spectral fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination. For this compound, ¹H and ¹³C NMR provide definitive information about the connectivity and chemical environment of each atom.
In ¹H NMR, the proton on the isopropyl nitrogen typically appears as a broad singlet or a doublet, its multiplicity depending on the solvent and temperature, which influence the rate of proton exchange and coupling to the adjacent methine proton. The methine proton of the isopropyl group presents as a multiplet (septet) due to coupling with the six methyl protons. The two methyl groups of the isopropyl moiety are expected to be chemically equivalent, producing a single doublet. The six protons of the N,N-dimethyl group are also equivalent and would appear as a sharp singlet.
In ¹³C NMR, distinct signals are expected for each unique carbon environment: the two carbons of the isopropyl methyl groups, the isopropyl methine carbon, and the two carbons of the N,N-dimethyl group. The chemical shifts of these signals are indicative of their local electronic environment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
This table is generated based on typical chemical shifts for similar functional groups. Actual experimental values may vary.
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Isopropyl-CH₃ | ~1.2 ppm (doublet, 6H) | ~22 ppm |
| N,N-dimethyl-CH₃ | ~2.8 ppm (singlet, 6H) | ~37 ppm |
| Isopropyl-CH | ~3.6 ppm (septet, 1H) | ~49 ppm |
| Isopropyl-NH | Variable (broad singlet) | N/A |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of this compound by providing a highly accurate mass measurement of the molecular ion. For the molecular formula C₅H₁₄N₂O₂S, the calculated exact mass allows for unambiguous formula confirmation, distinguishing it from other potential isobaric compounds.
Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be used. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentation pathways for this compound would likely involve:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen of the isopropyl group.
Cleavage of the S-N bonds: Rupture of the bonds connecting the sulfur atom to the nitrogen atoms, leading to characteristic fragments. For instance, cleavage of the N,N-dimethylamino group would result in a significant fragment ion.
Table 2: Predicted HRMS Data for this compound (C₅H₁₄N₂O₂S)
| Ion | Formula | Calculated Exact Mass (m/z) | Description |
| [M+H]⁺ | C₅H₁₅N₂O₂S⁺ | 167.0854 | Protonated molecular ion |
| [M]⁺• | C₅H₁₄N₂O₂S⁺• | 166.0776 | Molecular ion |
| [M-CH(CH₃)₂]⁺ | C₂H₇N₂O₂S⁺ | 123.0228 | Loss of the isopropyl group |
| [M-N(CH₃)₂]⁺ | C₃H₉NO₂S⁺ | 123.0354 | Loss of the dimethylamino group |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their vibrational modes. nih.gov For this compound, these spectra would show characteristic absorption bands confirming the presence of key structural motifs.
The most prominent features in the IR spectrum would include:
S=O Stretching: Strong, characteristic asymmetric and symmetric stretching vibrations for the sulfonyl group, typically appearing in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.
N-H Stretching: A moderate absorption band in the region of 3300-3200 cm⁻¹ corresponding to the N-H bond of the isopropylsulfamide group. docbrown.info
C-H Stretching: Absorptions just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the methyl and methine groups. vscht.cz
S-N Stretching: Vibrations for the sulfur-nitrogen bond, typically found in the 900-700 cm⁻¹ region.
Raman spectroscopy would provide complementary information, particularly for the more symmetric and less polar bonds.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Sulfonyl (SO₂) | Asymmetric Stretch | 1350 - 1300 | Strong |
| Sulfonyl (SO₂) | Symmetric Stretch | 1160 - 1120 | Strong |
| Amine (N-H) | Stretch | 3300 - 3200 | Moderate |
| Alkyl (C-H) | Stretch | 3000 - 2850 | Strong |
| Sulfur-Nitrogen (S-N) | Stretch | 900 - 700 | Moderate |
Advanced Chromatographic Separation and Detection Methodologies
Chromatographic methods are essential for separating this compound from reaction mixtures or complex matrices and for its precise quantification.
Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
HPLC and its advanced counterpart, UPLC, are the primary techniques for the analysis of non-volatile compounds like sulfamides. These methods offer excellent resolution, speed, and sensitivity. cabidigitallibrary.org A typical approach for this compound would involve reversed-phase chromatography.
In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is achieved by gradient elution, where the proportion of a stronger organic solvent (e.g., acetonitrile (B52724) or methanol) in the aqueous mobile phase is gradually increased. This allows for the efficient elution of compounds with varying polarities. Detection is commonly performed using a UV detector, as the sulfamide (B24259) functional group possesses a chromophore, or more universally with a mass spectrometer (LC-MS).
Table 4: Representative HPLC/UPLC Method Parameters for Sulfamide Analysis
| Parameter | Typical Condition |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, <2 µm particle size for UPLC) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol (B129727) with 0.1% Formic Acid |
| Elution Mode | Gradient |
| Flow Rate | 0.2 - 0.6 mL/min (UPLC); 0.8 - 1.5 mL/min (HPLC) |
| Column Temperature | 25 - 40 °C |
| Detection | UV (e.g., 220-280 nm) or Mass Spectrometry (MS) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Sulfamide Derivatives
Due to its polarity and low volatility, this compound is not directly amenable to analysis by Gas Chromatography (GC). However, GC-MS analysis can be performed following a chemical derivatization step. jfda-online.com Derivatization converts the polar N-H group into a less polar, more volatile moiety, improving the compound's chromatographic properties. youtube.com
Common derivatization strategies include:
Silylation: Reaction with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic proton on the nitrogen with a trimethylsilyl (B98337) (TMS) group.
Alkylation: Introduction of an alkyl group, for instance, using reagents like pentafluorobenzyl bromide (PFBBr), to enhance volatility and improve detection sensitivity, especially with an electron capture detector (ECD). gcms.cz
Acylation: Reaction with an acylating agent to form a more stable and volatile amide derivative.
Once derivatized, the compound can be readily separated on a standard nonpolar GC column (e.g., DB-5ms) and detected by mass spectrometry. The mass spectrum of the derivative will be different from the parent compound, and its fragmentation pattern can be used for confirmation and quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a premier analytical technique for the detection and quantification of trace-level organic compounds in complex matrices. eag.comtechnologynetworks.com Its power lies in the combination of the physical separation capabilities of liquid chromatography with the highly sensitive and selective detection afforded by tandem mass spectrometry. eag.comnih.gov This makes it exceptionally well-suited for analyzing compounds like sulfamides in environmental, biological, or industrial samples. uni-due.de
For small polar sulfamides such as N,N-dimethylsulfamide (DMS), a known degradation product of certain fungicides, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has been successfully employed. nih.govresearchgate.net These methods are characterized by their speed, sensitivity, and robustness, often allowing for the direct injection of aqueous samples with minimal preparation. nih.govresearchgate.net
Methodology and Findings: A typical LC-MS/MS method for a small sulfamide involves direct injection of the sample into the UPLC-MS/MS system. nih.gov To compensate for potential matrix effects, which can suppress or enhance the ionization of the target analyte, an isotopically labeled internal standard is often added to the sample. nih.govresearchgate.net
Chromatographic separation is crucial, especially for polar compounds that are poorly retained on standard C18 columns. Porous graphitic carbon (PGC) columns, such as a Hypercarb column, are often used for this purpose as they provide good retention for very polar analytes. researchgate.net The mobile phase typically consists of a gradient mixture of an aqueous solution with an acid modifier (e.g., formic acid) and an organic solvent like methanol or acetonitrile. researchgate.net
Detection is achieved using a tandem mass spectrometer, most commonly a triple quadrupole (QQQ), operated in positive electrospray ionization (ESI) mode. nih.gov The analysis is performed in selected reaction monitoring (SRM) mode, where the instrument is set to detect specific precursor-to-product ion transitions. This process is highly selective, as it requires both the parent molecule's mass and the mass of a specific fragment to be correct, significantly reducing background noise and improving detection limits. nih.gov
Research on the closely related N,N-dimethylsulfamide (DMS) has demonstrated that this approach can achieve very low limits of detection (LOD), often in the nanogram-per-liter (ng/L) range, with high precision and accuracy. nih.govresearchgate.net For instance, a validated method for DMS in water reported an LOD of 10 ng/L with a relative standard deviation of +/-15%. nih.gov While a specific method for this compound would require formal development and validation, the established protocols for similar sulfamides provide a clear and effective template.
| Parameter | Typical Condition for a Small Sulfamide (e.g., DMS) | Purpose |
|---|---|---|
| Instrumentation | UPLC coupled to a triple quadrupole mass spectrometer (MS/MS) | Provides high-resolution separation and sensitive, selective detection. nih.gov |
| Column | Porous Graphitic Carbon (e.g., Hypercarb, 100 x 2.1 mm, 3 µm) | Effectively retains small, polar analytes like sulfamides. researchgate.net |
| Mobile Phase | Gradient of A: Water + 0.1% Formic Acid and B: Methanol + 0.1% Formic Acid | Separates the analyte from matrix components. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Generates protonated molecular ions [M+H]+ for MS analysis. nih.gov |
| Detection Mode | Selected Reaction Monitoring (SRM) | Ensures high selectivity and sensitivity by monitoring specific precursor → product ion transitions. nih.gov |
| Internal Standard | Isotopically labeled analog (e.g., DMS-d6) | Corrects for matrix effects and variations in instrument response. researchgate.net |
| Limit of Detection (LOD) | ~1-10 ng/L in aqueous matrices | Demonstrates the high sensitivity of the method. nih.govresearchgate.net |
Electrochemical and Hybrid Analytical Approaches for Sulfamide Detection
Electrochemical methods offer a compelling alternative to chromatography-based techniques, providing rapid response, high sensitivity, and the potential for developing portable, low-cost sensors for on-site monitoring. rsc.org These sensors work by measuring the change in an electrical signal (like current or potential) that occurs when the target analyte interacts with an electrode surface.
Direct electrochemical detection of a simple alkylsulfamide like this compound would likely be challenging, as the sulfamide functional group itself is not inherently electroactive under typical conditions. However, electrochemical sensors could potentially be developed based on indirect detection principles or by modifying the electrode surface to induce a detectable interaction. Nanomaterials, such as metallic nanoparticles or carbon nanotubes, are often incorporated into electrode design to enhance sensitivity and selectivity for specific target molecules. rsc.org
Hybrid Analytical Approaches: To overcome the limitations of individual techniques, hybrid analytical approaches that combine the strengths of different methods are a promising area of research. ymerdigital.com These platforms can offer enhanced sensitivity and selectivity, providing more comprehensive solutions for the analysis of target compounds in complex matrices. ymerdigital.com
A prime example of a hybrid technique is the coupling of liquid chromatography with electrochemical detection (LC-ED). In this setup, the LC system separates the components of a mixture, and the electrochemical detector then provides sensitive and selective quantification of the electroactive analyte as it elutes from the column. nih.gov While this would still require the sulfamide to be electroactive or to be derivatized into an electroactive form, the chromatographic separation would significantly reduce interferences from the sample matrix.
Other potential hybrid systems could integrate immunoassays with chromatographic or electrochemical detection. An immunoassay-based approach would use antibodies with specific binding affinity for the sulfamide structure, offering excellent selectivity. When combined with a sensitive detection method, this could form the basis of a powerful analytical tool.
| Hybrid Approach | Principle of Operation | Potential Advantages for Sulfamide Analysis |
|---|---|---|
| LC-ED (Liquid Chromatography-Electrochemical Detection) | Combines LC separation with the sensitive detection of electroactive compounds. nih.gov | High selectivity from LC separation; high sensitivity if the analyte is (or can be derivatized to be) electroactive. |
| Immunoassay-Chromatography | Uses highly specific antibody-based recognition (immunoassay) for sample cleanup or detection, coupled with LC separation. | Exceptional selectivity due to antibody binding; reduces matrix interference significantly. ymerdigital.com |
| SPE-LC-MS/MS (Solid Phase Extraction-LC-MS/MS) | An integrated system where the sample is first cleaned up and concentrated using SPE before analysis by LC-MS/MS. researchgate.net | Improves detection limits by concentrating the analyte; removes interfering matrix components, enhancing method robustness. |
Computational Chemistry and Theoretical Modeling of Dimethyl N Isopropylsulfamide and Analogues
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to modern chemistry, providing deep insights into the electronic environment of a molecule, which in turn governs its structure, stability, and how it interacts with other molecules. ubc.ca For sulfamides and their analogues, these methods are crucial for understanding the complex interplay of electrons around the sulfur-nitrogen core. ubc.caresearchgate.net
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it ideal for studying complex organic molecules and their reaction pathways. nih.gov DFT calculations are used to map out the energy landscape of a chemical reaction, identifying stable intermediates and the high-energy transition states that connect them.
For reactions involving sulfamides and related structures like sulfonamides, DFT is employed to elucidate mechanisms such as N-alkylation. ionike.comrsc.org For instance, in the copper-catalyzed N-alkylation of sulfonamides with alcohols, DFT studies have helped confirm a hydrogen-transfer mechanism. organic-chemistry.org This process involves the initial oxidation of the alcohol to an aldehyde, followed by condensation with the sulfonamide to form an imine intermediate, which is then hydrogenated to the final N-alkylated product. ionike.comorganic-chemistry.org The energy barriers for each step, including the crucial C-N bond formation, can be calculated to determine the rate-determining step of the reaction. recercat.cat
DFT calculations have also been instrumental in understanding the reactivity of N-sulfonylimines, which are structurally related to sulfamides. These studies identify the transition states and intermediates, explaining the rapid kinetics of certain multicomponent reactions. chemrxiv.org The calculations reveal the energy profile of the reaction, showing how nucleophilic attack and subsequent steps lead to the final product. chemrxiv.org By analyzing the electronic structure of transition states, researchers can understand the factors that stabilize them and accelerate the reaction. nih.gov
Table 1: Representative Global Reactivity Descriptors for Sulfonamide Analogues Calculated by DFT Global reactivity descriptors are key parameters derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). They help in predicting the chemical reactivity and stability of a molecule. ijaers.com
| Parameter | Description | Significance |
|---|---|---|
| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital. Related to the ionization potential. nih.gov | A higher EHOMO indicates a better electron donor. ijaers.com |
| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital. Related to the electron affinity. nih.gov | A lower ELUMO indicates a better electron acceptor. ijaers.com |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.gov |
| Chemical Hardness (η) | Measures resistance to change in electron distribution. Calculated as (ELUMO - EHOMO) / 2. ijaers.com | Hard molecules have a large HOMO-LUMO gap. ijaers.com |
| Electronegativity (χ) | Measures the power of an atom or group to attract electrons. Calculated as -(EHOMO + ELUMO) / 2. ijaers.com | Indicates the ability to attract electrons. |
Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using any experimental data. osti.gov These methods, while often more computationally intensive than DFT, can provide highly accurate predictions of molecular properties.
For sulfamides and sulfonamides, ab initio calculations (such as Møller-Plesset perturbation theory, MP2) are used to determine optimized geometries, conformational preferences, and relative energies of different isomers. acs.orgunibo.it Studies on simple sulfonamides have shown that conformers with the amino group hydrogens eclipsing the sulfonyl oxygens are generally more stable. unibo.it The energy differences between various conformers, though often small (a few kJ/mol), are critical for understanding the molecule's flexibility and how it might bind to a receptor. unibo.it
Furthermore, ab initio methods are employed to develop parameters for molecular mechanics force fields. osti.gov By calculating the forces and energies associated with bond stretching, angle bending, and torsional rotations at a high level of theory, researchers can create simplified models that allow for the simulation of much larger systems, such as proteins or polymers containing sulfamide (B24259) groups. osti.gov
Molecular Dynamics Simulations and Conformational Analysis
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations introduce temperature and time, allowing researchers to observe the molecule's motion and behavior. acs.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, revealing how the molecule flexes, rotates, and interacts with its environment over time. acs.orgpeerj.com
For a flexible molecule like Dimethyl n-isopropylsulfamide, conformational analysis is key. The rotation around the S-N bonds leads to various possible three-dimensional arrangements (conformers). MD simulations can explore the potential energy surface of the molecule, identifying the most stable, low-energy conformations and the pathways for converting between them. nih.govresearchgate.net Studies on the parent sulfamide (H₂NSO₂NH₂) using high-level calculations show that staggered conformations are minima on the potential energy surface, while eclipsed structures represent transition states. nih.gov The energy barrier to rotation around the S-N bond is influenced by electronic effects, such as hyperconjugation between the nitrogen lone pair and the S-O antibonding orbitals (anomeric effect). nih.gov
In the context of drug design, MD simulations are used to study the binding of sulfonamide-based inhibitors to their target proteins, like carbonic anhydrase. rsc.org These simulations can reveal the stability of the drug-target complex, identify key hydrogen bonds and hydrophobic interactions, and calculate binding free energies, providing a dynamic view that complements the static picture from docking studies. peerj.comrsc.org
Prediction of Spectroscopic Parameters from First Principles
Computational methods can predict various spectroscopic properties, which is invaluable for interpreting experimental spectra and confirming molecular structures. For sulfamides and their analogues, theoretical calculations of infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra are common.
Vibrational frequencies (IR, Raman) can be calculated from the second derivatives of the energy with respect to atomic displacements. researchgate.net By comparing the calculated vibrational spectrum of a proposed structure with the experimental one, chemists can confirm the presence of specific functional groups and determine the molecule's conformation. researchgate.netnih.gov For example, the position of the S=O and N-H stretching frequencies can be sensitive to the molecular conformation and intermolecular interactions like hydrogen bonding. nih.gov
Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). researchgate.net These calculations provide information about the electronic transitions between molecular orbitals, helping to explain the color and photophysical properties of molecules. researchgate.net For sulfonamide derivatives, TD-DFT can predict how the absorption wavelength changes in different solvents (solvatochromism), linking it to changes in the molecule's polarity upon excitation. researchgate.net
Thermodynamic and Kinetic Modeling of Sulfamide-Involved Chemical Processes
Computational chemistry provides a powerful avenue for determining the thermodynamic and kinetic parameters of chemical reactions, complementing experimental measurements. acs.org
Thermodynamic properties like the enthalpy of formation (ΔHf) and Gibbs free energy of formation (ΔGf) for sulfonamide analogues have been predicted using DFT calculations. researchgate.net These values are crucial for assessing the stability of compounds. Quantitative Structure-Property Relationship (QSPR) models are often developed, which use computationally derived molecular descriptors to predict the thermodynamic properties of a large set of compounds without having to run expensive calculations for each one. researchgate.net
Kinetic modeling involves calculating the activation energy (Ea) of a reaction, which is the energy barrier that must be overcome for the reaction to proceed. jocpr.com This is typically done by locating the transition state structure on the potential energy surface. recercat.cat For processes like the thermal decomposition of sulfonamide derivatives, computational methods can help elucidate the reaction mechanism and calculate the kinetic parameters, which are then compared with experimental data from techniques like thermogravimetric analysis (TGA). jocpr.com Similarly, computational models have been used to predict the acid dissociation constant (pKa) of sulfonamides by calculating the free energy change of the deprotonation reaction or by correlating it with calculated properties like bond lengths. nih.govchemrxiv.org
Supramolecular Chemistry and Self Assembly of Sulfamide Architectures
Design and Analysis of Non-Covalent Interactions Involving Sulfamide (B24259) Moietiesresearchgate.netrsc.orgrsc.org
The self-assembly of molecules into ordered structures is fundamentally driven by non-covalent interactions. researchgate.net For sulfamide-containing molecules, the key interactions include hydrogen bonding, and in relevant structures, π-π stacking and hydrophobic effects. mdpi.compnas.org In the case of Dimethyl n-isopropylsulfamide, the interplay between its hydrogen-bonding capabilities and the hydrophobic nature of its alkyl substituents is paramount.
The sulfamide group is a versatile participant in hydrogen bonding, possessing both hydrogen bond donors (the N-H protons) and acceptors (the sulfonyl oxygens). researchgate.netnih.gov In this compound, one nitrogen atom is part of a secondary amine (bearing the isopropyl group) and thus has a single N-H proton available for donation. The other nitrogen is tertiary (disubstituted with methyl groups) and cannot act as a hydrogen bond donor. The two oxygen atoms of the sulfonyl group (S=O) are potent hydrogen bond acceptors. researchgate.net
In the solid state, secondary sulfonamides and sulfamides frequently form intermolecular N-H···O=S hydrogen bonds, leading to characteristic supramolecular motifs like chains or dimers. nih.goviucr.org Given that this compound has one donor and two acceptor sites, the formation of centrosymmetric dimers featuring R22(8) graph set notation is a highly probable arrangement in its crystalline form. iucr.org This motif involves two molecules hydrogen-bonding to each other. The specific geometry of the sulfamide group, which is generally a distorted tetrahedron, influences the directionality and strength of these bonds. mdpi.comresearchgate.net Studies on related sulfonamides show that the geometric parameters of the core sulfonyl group are not heavily influenced by the nature of the substituents. researchgate.net
In solution, the formation of these hydrogen-bonded networks is in direct competition with interactions with solvent molecules. lookchem.com In polar protic solvents, the N-H and S=O groups of the sulfamide would form hydrogen bonds with the solvent, potentially disrupting self-assembly. Conversely, in non-polar solvents, intramolecular or intermolecular hydrogen bonds are more favored. acs.org The strength of the N-H···O=S bond is significant and plays a crucial role in the conformational preferences and packing architecture of sulfamides in crystals. rsc.orgnih.gov
| Interaction Type | Donor | Acceptor | Common Motifs | Expected Role in this compound |
| Hydrogen Bond | N-H (from isopropyl-amine) | O=S (sulfonyl) | Dimer R22(8), Chain C(4) iucr.orgiucr.org | Primary interaction driving dimerization and crystal packing. |
| Hydrophobic Interaction | C-H (from isopropyl & methyl groups) | N/A | Aggregation | Drives self-assembly in aqueous media to sequester alkyl groups. pnas.orgpku.edu.cn |
| Van der Waals Forces | All atoms | All atoms | General packing | Contributes to overall stability of assembled structures. |
This table outlines the primary non-covalent interactions anticipated for this compound based on its structure and data from analogous sulfamide systems.
π-π Stacking: This type of non-covalent interaction occurs between aromatic rings. mdpi.com Since this compound is an aliphatic compound and lacks any aromatic moieties, π-π stacking interactions are not a feature of its self-assembly. Studies on other flexible sulfonamides have investigated the interplay between hydrogen bonding and intramolecular π-stacking, but this requires the presence of at least two aromatic rings within the structure. rsc.orgacs.org
Hydrophobic Interactions: The hydrophobic effect is a major driving force for self-assembly in aqueous environments, causing non-polar molecules or parts of molecules to aggregate to minimize their contact with water. pnas.orgpku.edu.cn this compound contains three alkyl groups: two methyl groups and one isopropyl group. These non-polar, hydrophobic groups are expected to play a significant role in the molecule's behavior in polar solvents. The aggregation of these alkyl groups can lead to the formation of micelle-like structures or other assemblies where the hydrophobic parts are shielded from the aqueous environment, while the more polar sulfamide core remains exposed. vu.ltitu.edu.tr This hydrophobic-driven aggregation would be a key factor in the formation of self-assembled structures in solution. frontiersin.org
Formation of Supramolecular Assemblies and Architectures
The predictable and directional nature of the interactions involving the sulfamide group makes it a prime candidate for use in crystal engineering and the design of complex supramolecular structures. iucr.orgnih.gov
Crystal engineering aims to design and synthesize solid-state structures with desired properties based on an understanding of intermolecular interactions. iucr.org The sulfamide functional group, with its robust hydrogen bonding capabilities, is an excellent target for creating multi-component crystals, or co-crystals. nih.govucc.ie Co-crystals of active pharmaceutical ingredients (APIs) are often developed to improve physicochemical properties like solubility and stability. researchgate.netacs.org
For this compound, the single N-H donor and the sulfonyl oxygen acceptors can form reliable supramolecular heterosynthons with complementary molecules (co-formers). A co-former with a strong hydrogen bond donor group, such as a carboxylic acid or a primary/secondary amide, could interact with the sulfonyl oxygens. A co-former with a good acceptor site, like a pyridine (B92270) nitrogen or a carbonyl oxygen, could bind to the sulfamide N-H. The study of sulfonamide-lactam co-crystals has identified several recurring and robust heterosynthons that could be applicable. iucr.org
| Synthon Type | Description | Potential Co-former for this compound |
| Sulfonamide-Carboxylic Acid | The sulfonyl oxygen accepts a proton from the carboxylic acid OH group. | Benzoic Acid |
| Sulfonamide-Amide | The sulfamide N-H donates to the amide C=O, and/or the amide N-H donates to the sulfonyl oxygen. iucr.org | Nicotinamide |
| Sulfonamide-Pyridine | The sulfamide N-H donates a hydrogen bond to the basic nitrogen of a pyridine ring. acs.org | 2-Aminopyridine |
| Sulfonamide-N-Oxide | The sulfamide N-H group forms a strong hydrogen bond with the N-oxide oxygen. nih.gov | Pyridine-N-oxide |
This table presents potential supramolecular synthons that could be formed between this compound and common co-formers, based on established patterns in sulfonamide crystal engineering. iucr.orgnih.govacs.org
In solution, the combination of directional hydrogen bonding and non-directional hydrophobic interactions can lead to the formation of well-defined, stable nanostructures. rsc.org For this compound in an aqueous environment, it is likely that hydrophobic forces would initiate aggregation, which would then be organized by the more specific hydrogen bonds between the sulfamide moieties. frontiersin.org
The sulfamide linkage is also a recognized bioisostere of the amide bond and has been incorporated into peptide backbones to create peptidomimetics. acs.orgrsc.org These sulfamide-based peptide analogs often exhibit enhanced stability against enzymatic degradation compared to natural peptides. While this compound is not a peptide mimetic itself, its N,N'-disubstituted sulfamide structure is a fundamental component of this class of molecules. The self-assembly of peptide amphiphiles, which often involves a balance of hydrophobic and hydrogen-bonding interactions, provides a model for how sulfamide-containing building blocks can form functional materials like nanofibers and hydrogels. rsc.orgnih.govnih.gov
Role of Sulfamide Functional Groups in Molecular Recognition Processes
Molecular recognition refers to the specific binding of a substrate (guest) to a receptor (host) molecule through non-covalent interactions. rsc.org The sulfamide functional group is well-suited to act as a recognition site due to its distinct electronic properties and hydrogen-bonding potential. acs.orgrsc.org
Catalysis and Ligand Design in Sulfamide Mediated Transformations
Sulfamide (B24259) Derivatives as Ligands in Transition Metal Catalysis
Sulfamide derivatives have proven to be effective ligands for a variety of transition metals, facilitating a range of catalytic reactions. The nitrogen atoms of the sulfamide can coordinate to a metal center, influencing its electronic properties and steric environment, which in turn dictates the catalyst's activity and selectivity.
Ferrocene-based sulfamides, such as N,N-dialkylferrocenesulfonamides, have been investigated as potential ligands for metal-catalyzed reactions. acs.org The functionalization of these ferrocene (B1249389) scaffolds allows for the creation of novel phosphine (B1218219) ligands whose catalytic behavior can be fine-tuned. acs.org Similarly, transition metal complexes incorporating sulfonamide-based Schiff base ligands are actively being synthesized and studied. dntb.gov.ua
A notable application is in transfer hydrogenation reactions. Piano-stool complexes of iridium, specifically those with Cp*Ir and (pyridinylmethyl)sulfonamide bidentate ligands, are effective catalysts. Research has shown a strong correlation between the electronic properties of substituents on the ligand and the catalyst's performance. acs.org For instance, attaching electron-withdrawing groups to the sulfonyl moiety can enhance both the activity and selectivity of these catalysts in the transfer hydrogenation of ketones. acs.org In some cases, the key catalytic species is a sulfonylimido-bridged unsaturated diiridium complex, which is instrumental in the N-alkylation of sulfonamides with alcohols. acs.org
Palladium catalysis has also extensively utilized sulfamide-related structures. In the catalytic asymmetric diamination of conjugated dienes, a Pd(0) catalyst paired with a chiral phosphoramidite (B1245037) ligand effectively produces cyclic sulfamides with high yield and enantiomeric excess. nih.gov Chiral Pd-catalysts featuring Trost ligands have been successfully employed in the N-allylation of secondary sulfonamides, leading to the synthesis of N-C axially chiral products. nih.govmdpi.com The development of chiral ionic-liquid-supported ligands containing sulfonamide units further expands the toolkit for transition-metal catalysis. mdpi.com
The table below summarizes selected transition metal catalytic systems that utilize sulfamide-based ligands.
| Catalyst System | Reaction Type | Substrates | Key Features | Ref |
| Pd(0) / Chiral Phosphoramidite | Asymmetric Diamination | Conjugated Dienes | Forms cyclic sulfamides in high yield and ee. | nih.gov |
| [CpIrCl2]2 / t-BuOK | N-Alkylation | Sulfonamides, Alcohols | Forms a sulfonylimido-bridged diiridium complex. | acs.org |
| CpIr-(pyridinylmethyl)sulfonamide | Transfer Hydrogenation | Ketones | Ligand's electronic properties tune catalytic rate. | acs.org |
| (allyl-PdCl)2 / (S,S)-Trost ligand | N-Allylation | Secondary Sulfonamides | Creates N-C axially chiral sulfonamides. | nih.govmdpi.com |
| Rh(III) / [Cp*RhCl2]2 | C-H Activation/Cyclization | Acylated Sulfonamides, Alkynes | Synthesizes six-membered cyclic benzosultams. | mdpi.com |
Organocatalytic Applications of Sulfamide Scaffolds in Organic Reactions
Beyond their role as ligands, sulfamide scaffolds are integral components of purely organic catalysts. These organocatalysts often rely on the sulfamide's ability to act as a hydrogen-bond donor, activating substrates and controlling the stereochemical outcome of a reaction.
Proline sulfonamide organocatalysts are particularly prominent and have been successfully applied to a variety of enantioselective C-C bond-forming reactions. nih.gov These include aldol (B89426) reactions, Mannich reactions, Michael additions, and formal aza-Diels-Alder reactions. nih.govgoogle.comresearchgate.net For example, proline aryl sulfonamides have demonstrated a notable ability to construct all-carbon quaternary stereocenters with high enantioselectivity. nih.gov
More complex scaffolds incorporating the sulfamide motif have also been developed. A novel organocatalyst bearing both a squaramide and a perfluorobutanesulfonamide group acts as a multiple hydrogen-bond donor. acs.org This catalyst has been shown to be highly efficient in promoting direct asymmetric vinylogous aldol reactions, where the sulfonamide unit is essential for achieving high stereoselectivity. acs.org Cinchona alkaloids, another important class of organocatalysts, have been derivatized with sulfonamide groups to create catalysts for various asymmetric transformations. rsc.orgkoreascience.kr
Furthermore, chiral amine catalysts have been used for the organocatalytic N-alkylation of sulfonamides, providing an efficient route to axially chiral N-aryl sulfonamides. nih.gov These examples underscore the modularity and effectiveness of the sulfamide scaffold in the design of powerful organocatalysts.
Asymmetric Catalysis Utilizing Chiral Sulfamide Motifs for Enantioselective Synthesis
The integration of chirality into the sulfamide motif is a powerful strategy for asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. These chiral sulfamides can be part of a ligand that coordinates to a metal or can be the core of an organocatalyst.
In transition metal catalysis, the use of chiral sulfamide-containing ligands allows for the transfer of stereochemical information from the ligand to the product. A prime example is the palladium-catalyzed enantioselective N-allylation to form N-C axially chiral sulfonamides, which are rotationally stable atropisomers. nih.govmdpi.com This transformation relies on chiral ligands like the Trost ligand to create a chiral environment around the palladium center. nih.gov Similarly, the palladium-catalyzed asymmetric synthesis of cyclic sulfamides from dienes utilizes a chiral phosphoramidite ligand to achieve high enantioselectivity. nih.gov
Organocatalysis heavily relies on chiral sulfamide motifs. Proline sulfonamides, which are chiral by virtue of the proline backbone, are workhorses in asymmetric synthesis, facilitating highly enantioselective and diastereoselective aldol and Mannich reactions. nih.govresearchgate.net Another innovative approach involves the combination of a chiral sulfamide with other catalytic motifs. For instance, a squaramide-sulfonamide organocatalyst effectively catalyzes asymmetric aldol reactions, yielding products with high enantiomeric excess. acs.org
Novel catalytic strategies also leverage chiral sulfamides. An enantioselective hydroamination of alkenes with sulfonamides has been developed using a chiral phosphoric acid. nih.gov This reaction proceeds through a proton-coupled electron transfer (PCET) mechanism, where non-covalent interactions between a neutral sulfonamidyl radical and the chiral acid are thought to control the asymmetric induction. nih.gov The synthesis of chiral polymers from cinchona alkaloid sulfonamides and their use as recyclable catalysts in the enantioselective desymmetrization of cyclic anhydrides further showcases the utility of these motifs. rsc.org
The table below highlights several asymmetric catalytic reactions employing chiral sulfamide motifs.
| Catalyst System | Reaction Type | Enantioselectivity (ee or er) | Key Feature | Ref |
| Pd(0) / Chiral Phosphoramidite Ligand | Asymmetric Diamination | High ee | Direct synthesis of optically active cyclic sulfamides. | nih.gov |
| Chiral Phosphoric Acid / Photoredox Catalyst | Hydroamination of Alkenes | Up to 98:2 er | Asymmetric induction via proton-coupled electron transfer (PCET). | nih.gov |
| (allyl-PdCl)2 / (S,S)-Trost Ligand | N-Allylation | Up to 92% ee | Synthesis of N-C axially chiral sulfonamides. | nih.gov |
| Squaramide-Sulfonamide Organocatalyst | Vinylogous Aldol Reaction | High to excellent ee | Sulfonamide acts as a crucial hydrogen-bond donor. | acs.org |
| Chiral Proline Sulfonamide | Aldol / Mannich Reactions | High ee and de | Versatile organocatalyst for C-C bond formation. | nih.gov |
| Cinchona Alkaloid Sulfonamide Polymers | Desymmetrization | Good ee | Sustainable and reusable polymeric catalysts. | rsc.org |
Development of Novel Catalytic Systems for Sulfamide Synthesis and Transformation
In addition to using sulfamides in catalysis, significant research has been directed toward developing new catalytic methods for the synthesis and transformation of sulfamides themselves. These methods aim to improve efficiency, sustainability, and scope compared to traditional synthetic routes.
For the synthesis of sulfamides, catalytic N-alkylation of primary sulfonamides with alcohols represents an atom-economical approach. acs.org An iridium-based catalyst system, [Cp*IrCl2]2, has been developed for this purpose, proceeding via a hydrogen transfer mechanism where water is the only byproduct. acs.org Another strategy involves a heterogeneous nano-Ru/Fe3O4 catalyst, which facilitates a domino dehydrogenation-condensation-hydrogenation sequence between alcohols and sulfonamides to produce N-alkylated products. acs.org The magnetic properties of this catalyst allow for easy separation and recycling. acs.org
New methods are also emerging for the construction of the core sulfamide S-N bond. A visible light-induced, dual catalytic system using an acridine (B1665455) photocatalyst and a copper co-catalyst enables the direct, one-step synthesis of sulfonamides from carboxylic acids. rsc.org Another approach uses a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt) to activate sulfonyl fluorides for amidation, a method that is particularly effective for sterically hindered substrates. chemrxiv.org Gold(I) catalysis has been employed for the intramolecular dehydrative amination of sulfamate (B1201201) esters, providing an efficient route to cyclic sulfamides. researchgate.net
The transformation of existing sulfamides is another area of focus. Photocatalytic methods using catalysts like titanium dioxide (TiO2) can induce the transformation and degradation of sulfonamides. researchgate.net These reactions typically involve attack by hydroxyl radicals and redox reactions on the S-N bond, leading to the decomposition of the molecule. researchgate.net
Advanced Applications of Sulfamide Chemical Scaffolds in Organic Synthesis
Sulfamides as Versatile Synthons for Complex Molecule Construction
While the broader class of sulfamides is recognized for its utility in organic synthesis, specific documented applications of Dimethyl n-isopropylsulfamide as a versatile synthon for the construction of complex molecules are not extensively reported in publicly available scientific literature. The inherent structure of sulfamides, featuring a central sulfur atom bonded to two nitrogen atoms, provides a unique scaffold for introducing sulfur and nitrogen moieties into larger molecules. In principle, the nitrogen atoms of this compound could act as nucleophiles, and the protons on the nitrogen atoms can be acidic enough to be removed by a base, allowing for a variety of chemical transformations.
The synthesis of this compound itself typically involves the reaction of isopropylamine (B41738) with dimethylsulfamoyl chloride. smolecule.com This reaction highlights the modular nature of sulfamide (B24259) synthesis, where different amines can be used to generate a library of substituted sulfamides.
Table 8.1.1: Potential Reactions of Sulfamide Scaffolds
| Reaction Type | Potential Reagents | Potential Product Type |
| N-Alkylation | Alkyl halides, Base | N-Alkyl Sulfamides |
| N-Arylation | Aryl halides, Catalyst | N-Aryl Sulfamides |
| Deprotonation-Addition | Strong Base, Electrophile | Functionalized Sulfamides |
| Cyclization | Dihaloalkanes | Heterocyclic Sulfamides |
Precursors for Novel Organic Reagents and Reactive Intermediates
The use of This compound as a direct precursor for novel organic reagents or reactive intermediates is not well-documented. However, the general reactivity of the sulfamide functional group suggests potential pathways to such applications. For instance, deprotonation of a sulfamide can generate an anionic species that could, in theory, be used as a nucleophilic reagent.
Furthermore, the sulfamide moiety can influence the reactivity of adjacent functional groups, a principle often exploited in the design of reagents. The specific electronic and steric properties imparted by the dimethyl and isopropyl groups on the nitrogen atoms of this compound would be expected to modulate its reactivity compared to other sulfamides, though specific examples are not readily found in the literature.
Design and Synthesis of Chemical Probes for Interrogating Molecular Systems
There is no specific information available in the reviewed literature detailing the use of This compound in the design and synthesis of chemical probes. Chemical probes are molecules designed to study biological systems, often by binding to a specific target. The design of such probes typically requires a deep understanding of the target's structure and the incorporation of reporter groups or reactive functionalities. While the sulfamide scaffold is present in some biologically active molecules, the specific application of this compound as a chemical probe has not been described.
Development of Functional Materials through Sulfamide Functionalization
The incorporation of This compound into functional materials is not a topic that has been covered in the available scientific literature. In principle, the sulfamide group could be incorporated into polymers or other materials to impart specific properties, such as altered solubility, thermal stability, or the ability to coordinate with metal ions. The nitrogen atoms could also serve as sites for further functionalization. However, at present, there are no published research findings to support the application of this compound in this area.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
